molecular formula C23H20N2 B1268529 4-Methyl-1-trityl-1H-imidazole CAS No. 82594-80-7

4-Methyl-1-trityl-1H-imidazole

Cat. No. B1268529
Key on ui cas rn: 82594-80-7
M. Wt: 324.4 g/mol
InChI Key: GDROHFZOCLUMKN-UHFFFAOYSA-N
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Patent
USRE036617

Procedure details

A mixture of trityl chloride (17 g), triethylamine (8.5 ml), 4-methylimidazole (5 g) and toluene (40 ml) was stirred at 80° for 4 h and filtered, and the solid material was washed with toluene. It was then partitioned between water and chloroform, and the chloroform solution was separated, dried and combined with the dried toluene filtrate. The combined organic solutions were evaporated to dryness under reduced pressure, and the residue was triturated with diethyl ether to give 4-methyl-1-tritylimidazole, mp. 214°-216°.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:28][C:29]1[N:30]=[CH:31][NH:32][CH:33]=1>C1(C)C=CC=CC=1>[CH3:28][C:29]1[N:30]=[CH:31][N:32]([C:1]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:33]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 80° for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid material was washed with toluene
CUSTOM
Type
CUSTOM
Details
It was then partitioned between water and chloroform
CUSTOM
Type
CUSTOM
Details
the chloroform solution was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The combined organic solutions were evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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